1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride
CAS No.:
Cat. No.: VC13666581
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17ClN2O |
|---|---|
| Molecular Weight | 204.70 g/mol |
| IUPAC Name | 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H |
| Standard InChI Key | YACLOXOOUCHMRO-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2(CC1)CNC2.Cl |
| Canonical SMILES | CC(=O)N1CCC2(CC1)CNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spirocyclic framework where two nitrogen atoms are embedded in a bicyclic system. The diazaspiro[3.5]nonane core consists of a three-membered cyclopropane ring fused to a five-membered piperidine-like ring, with one nitrogen in each ring . The acetyl group () is attached to the 7-position nitrogen, while the hydrochloride salt enhances aqueous solubility . The SMILES notation accurately represents its connectivity .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.70 g/mol | |
| Purity | ≥97% | |
| Storage Temperature | Ambient | |
| Solubility | Soluble in polar solvents |
The compound’s spirocyclic structure contributes to its conformational rigidity, which is advantageous for target binding in drug design .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with diazaspiro[3.5]nonane precursors. A common approach involves:
-
Cyclopropanation: Formation of the spirocyclic core via intramolecular cyclization of a diamine intermediate .
-
Acetylation: Introduction of the acetyl group using acetic anhydride or acetyl chloride under basic conditions .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimized routes emphasize high yields (>90%) and scalability, as evidenced by industrial suppliers like MolCore and Apollo Scientific .
Industrial Production
Large-scale manufacturing adheres to ISO-certified processes, ensuring batch consistency and purity ≥97% . Key challenges include controlling stereochemistry during cyclopropanation and minimizing byproducts during acetylation .
Biological Activity and Mechanism
KRAS G12C Inhibition
The compound’s derivatives, such as 1-{2,7-diazaspiro[3.5]nonan-7-yl}prop-2-en-1-one, exhibit potent inhibition of KRAS G12C, a mutation prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer . The spirocyclic core occupies the switch-II pocket of KRAS, while the electrophilic acryloyl group forms a covalent bond with cysteine 12, stabilizing the inactive GDP-bound state .
Preclinical Efficacy
In vivo studies using NCI-H1373 xenograft models demonstrated dose-dependent tumor regression, with lead compounds achieving >50% tumor growth inhibition at 10 mg/kg . Metabolic stability in human liver microsomes (HLM) and mouse liver microsomes (MLM) further supports its therapeutic potential .
Pharmaceutical Applications
Oncology Drug Development
As a KRAS G12C inhibitor precursor, this compound is integral to developing targeted therapies for cancers harboring RAS mutations . Its derivatives are under clinical evaluation for NSCLC and pancreatic cancer .
Structure-Activity Relationship (SAR) Studies
Modifications to the acetyl group (e.g., replacing with propenone) enhance binding affinity and pharmacokinetics . The spirocyclic scaffold’s rigidity improves selectivity over off-target kinases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume